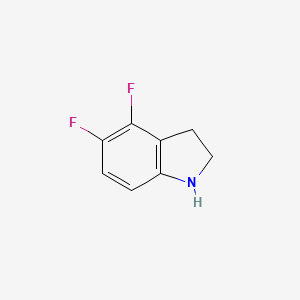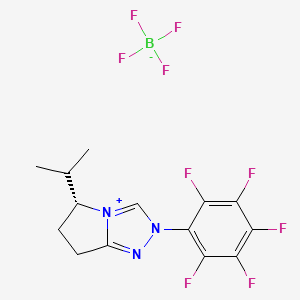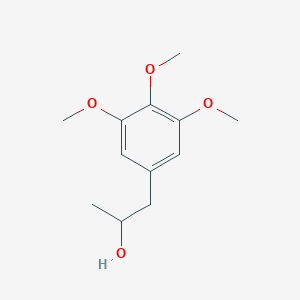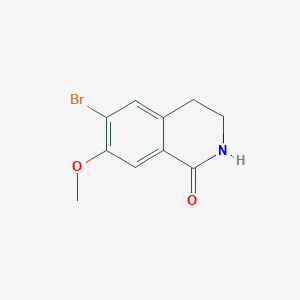
1-(2-Iodoethyl)-3-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Iodoethyl)-3-methylbenzene is an organic compound with the molecular formula C9H11I It is a derivative of benzene, where a methyl group and an iodoethyl group are attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Iodoethyl)-3-methylbenzene can be synthesized through several methods. One common approach involves the iodination of 3-methylbenzyl chloride using sodium iodide in the presence of acetone. The reaction proceeds via a nucleophilic substitution mechanism, where the chloride ion is replaced by an iodide ion.
Industrial Production Methods: Industrial production of this compound typically involves large-scale iodination reactions. The process requires careful control of reaction conditions, including temperature, pressure, and the use of appropriate solvents to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Iodoethyl)-3-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of ethylbenzene derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide, potassium cyanide, or ammonia in polar solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce alcohols or carboxylic acids.
- Reduction reactions result in ethylbenzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Iodoethyl)-3-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential use in radiolabeling and imaging studies due to the presence of the iodine atom.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Iodoethyl)-3-methylbenzene involves its ability to undergo various chemical transformations. The iodine atom in the compound is highly reactive, making it a suitable candidate for nucleophilic substitution reactions. The compound can also participate in radical reactions, where the iodine atom is abstracted, leading to the formation of reactive intermediates that can further react with other molecules.
Vergleich Mit ähnlichen Verbindungen
1-(2-Iodoethyl)benzene: Lacks the methyl group, making it less sterically hindered.
1-(2-Bromoethyl)-3-methylbenzene: Similar structure but with a bromine atom instead of iodine, leading to different reactivity.
1-(2-Chloroethyl)-3-methylbenzene: Contains a chlorine atom, which is less reactive compared to iodine.
Uniqueness: 1-(2-Iodoethyl)-3-methylbenzene is unique due to the presence of both a methyl group and an iodoethyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
114686-67-8 |
|---|---|
Molekularformel |
C9H11I |
Molekulargewicht |
246.09 g/mol |
IUPAC-Name |
1-(2-iodoethyl)-3-methylbenzene |
InChI |
InChI=1S/C9H11I/c1-8-3-2-4-9(7-8)5-6-10/h2-4,7H,5-6H2,1H3 |
InChI-Schlüssel |
XMVAPTOWZNYJEY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)CCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[2-[(6-chloro-1,3-benzothiazol-2-yl)diazenyl]-5-[2-cyanoethyl(ethyl)amino]phenyl]acetamide](/img/structure/B12276606.png)
![N-[(3Z)-3-(dimethylaminomethylidene)-4-oxothiochromen-6-yl]acetamide](/img/structure/B12276613.png)
![(4S)-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid dihydrochloride](/img/structure/B12276618.png)
![3-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B12276621.png)
![6-Fluorospiro[chromene-2,4'-piperidine]](/img/structure/B12276629.png)

![6-chloro-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B12276639.png)

